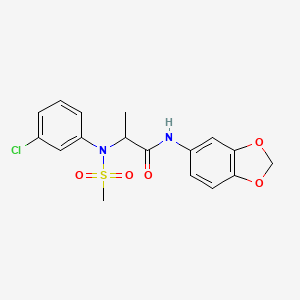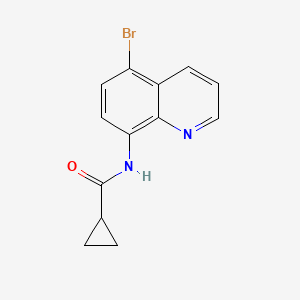
N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxole ring, a chlorophenyl group, and a methylsulfonyl group attached to an alaninamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorophenyl group, and the attachment of the methylsulfonyl group. Common synthetic routes may include:
Formation of Benzodioxole Ring: This step may involve the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of Methylsulfonyl Group: This step may involve the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of Alaninamide Backbone: The final step involves the coupling of the intermediate with alanine derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)alaninamide: Lacks the methylsulfonyl group.
N-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)alaninamide: Lacks the chlorophenyl group.
N-1,3-benzodioxol-5-ylalaninamide: Lacks both the chlorophenyl and methylsulfonyl groups.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H17ClN2O5S |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(3-chloro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C17H17ClN2O5S/c1-11(20(26(2,22)23)14-5-3-4-12(18)8-14)17(21)19-13-6-7-15-16(9-13)25-10-24-15/h3-9,11H,10H2,1-2H3,(H,19,21) |
Clé InChI |
PVSSVIQXNSQTGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)N(C3=CC(=CC=C3)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,7S)-4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12478237.png)
![2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12478242.png)
![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12478256.png)
![N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12478262.png)

![3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478267.png)
![N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B12478268.png)
![2-ethyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12478277.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12478280.png)
![N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B12478281.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12478283.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12478291.png)
![[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol](/img/structure/B12478299.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12478307.png)
